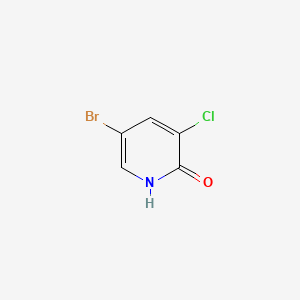

5-Bromo-3-chloro-2-hydroxypyridine

Descripción general

Descripción

5-Bromo-3-chloro-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as 5-chloro-2-hydroxypyridine have been reported to act as donor ligands and exist in zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes .

Mode of Action

It can be inferred from the related compound 5-chloro-2-hydroxypyridine that it might interact with its targets through the formation of complexes .

Actividad Biológica

5-Bromo-3-chloro-2-hydroxypyridine is a heterocyclic organic compound characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a hydroxyl group. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 208.44 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its halogenated structure enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal proliferation, suggesting that this compound could also possess these capabilities.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or substrate in enzyme-catalyzed reactions, influencing metabolic pathways within cells.

- Cell Signaling Modulation : It can affect cell signaling pathways and gene expression, potentially altering cellular responses to external stimuli.

- Halogen Bonding : The presence of halogens (bromine and chlorine) may enhance binding affinity to specific receptors or enzymes through halogen bonds, which could improve pharmacological activity compared to non-halogenated analogs.

Pharmacological Potential

Given its structural features, this compound is being explored as a potential candidate for drug development. Its ability to interact with biological systems suggests it could be useful in treating various diseases, particularly those involving microbial infections. Further studies are needed to elucidate its exact pharmacological mechanisms and therapeutic applications.

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of halogenated pyridines, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The study emphasized the importance of the halogen substituents in enhancing the compound's bioactivity.

Enzyme Inhibition Studies

Another investigation focused on the inhibition of specific enzymes by this compound. The compound was found to effectively inhibit the activity of certain enzymes involved in metabolic pathways, suggesting its potential use in regulating biochemical processes within cells. The inhibition was quantified using standard enzyme assays, demonstrating dose-dependent effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | CHBrClNO | Yes | Yes |

| 2-Bromo-3-chloro-5-hydroxypyridine | CHBrClNO | Moderate | No |

| 5-Chloro-2-hydroxypyridine | CHClNO | Yes | Moderate |

This table illustrates that while this compound shows strong antimicrobial and enzyme inhibition activities, other compounds may exhibit varying levels of efficacy.

Aplicaciones Científicas De Investigación

5-Bromo-3-chloro-2-hydroxypyridine (C5H3BrClNO) is a chemical compound with diverse applications, commonly used in synthesizing various chemical compounds . It is also known under other names, such as 5-bromo-3-chloropyridin-2-ol and 5-bromo-3-chloropyridin-2(1h)-one .

Synthesis Applications

This compound is a crucial intermediate in synthesizing various compounds .

Reaction with Bromine and Sodium Sulfite

- This compound is produced by adding bromine to 3-chloro-2-hydroxypyridine in dimethylformamide at 0° C, followed by the addition of water and sodium sulfite . The mixture is then extracted with dichloromethane, dried over sodium sulfate, filtered, and evaporated to yield this compound .

Reaction with Phosphorus Tribromide

- Reacting this compound with phosphorus tribromide at 160° C yields 3-chloro-2,5-dibromopyridine . The reaction mixture is cooled, poured into ice water, extracted with dichloromethane, washed with sodium bicarbonate solution, dried over sodium sulfate, filtered, and evaporated . The product is then purified using silica gel chromatography .

Reaction with Potassium Carbonate

- 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is synthesized by adding potassium carbonate to a solution of tetrahydro-2H-pyran-4-yl methanesulfonate and 5-bromo-3-chloropyridine-1-ol in N,N-dimethylformamide at 100° C . The mixture is diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated, followed by purification via flash column chromatography on silica gel .

Use in Hypolipidemic Synthesis

5-Halo-2-hydroxynicotinic acids, synthesized using this compound, are useful as hypolipidemics . These compounds can lower lipid levels in the body and are described in U.S. Patents 3,709,991 and 3,738,990 .

Application in diabetes mellitus treatment

3-Bromo-5-chloro-pyridines, derived from this compound, are useful in treating chronic complications arising from diabetes mellitus, such as cataracts, retinopathy, and neuropathy .

Synthesis of 3-bromo, 2-hydroxy substitute pyridine

- The 3-bromo, 2-hydroxy substitute pyridine is synthesized through the reaction of a 3-bromo, 2-amino substituted pyridine with water in the presence of a diazotizing reagent . Suitable diazotizing reagents include t-butyl nitrite, sulfuric acid/sodium nitrite, and hydrochloric acid/sodium nitrite . The reaction is carried out between -10° and 50° C, preferably at 0° C .

Conversion to di-halo-substituted form

- The pyridine is then converted to the corresponding di-halo-substituted form via nucleophilic displacement by heating to between 80° and 120° C in a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidone or dimethylformamide . A halo-containing nucleophilic reagent such as phosphorous oxybromide or a solution of 1:1/triphenylphosphine:bromine is used to effect displacement of the hydroxy group .

Regiospecific displacement

Propiedades

IUPAC Name |

5-bromo-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWYUROVLMVBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973794 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-70-7 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.